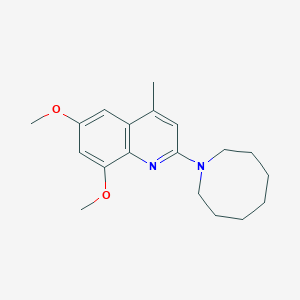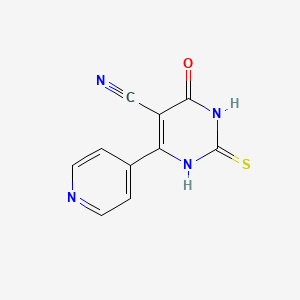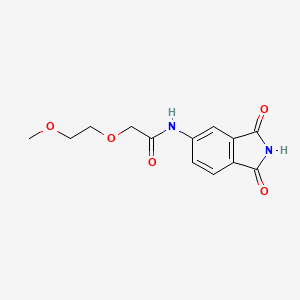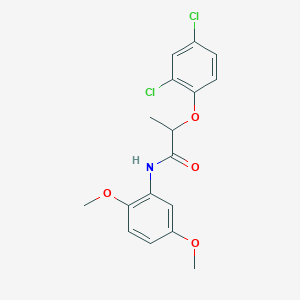![molecular formula C16H17ClO3 B5122866 1-[3-(4-chlorophenoxy)propoxy]-3-methoxybenzene](/img/structure/B5122866.png)
1-[3-(4-chlorophenoxy)propoxy]-3-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(4-chlorophenoxy)propoxy]-3-methoxybenzene, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist that has been widely studied for its potential therapeutic applications. In
Applications De Recherche Scientifique
1-[3-(4-chlorophenoxy)propoxy]-3-methoxybenzene 118,551 has been extensively studied in the field of cardiovascular research, particularly in the treatment of heart failure and hypertension. It has also been investigated for its potential use in the treatment of asthma and chronic obstructive pulmonary disease (COPD). Additionally, 1-[3-(4-chlorophenoxy)propoxy]-3-methoxybenzene 118,551 has been used as a tool in the study of β2-adrenergic receptor signaling pathways.
Mécanisme D'action
1-[3-(4-chlorophenoxy)propoxy]-3-methoxybenzene 118,551 works by selectively blocking the β2-adrenergic receptor, which is a G protein-coupled receptor that is activated by epinephrine and norepinephrine. By blocking this receptor, 1-[3-(4-chlorophenoxy)propoxy]-3-methoxybenzene 118,551 reduces the effects of sympathetic nervous system activation, including increased heart rate and blood pressure.
Biochemical and Physiological Effects
1-[3-(4-chlorophenoxy)propoxy]-3-methoxybenzene 118,551 has been shown to have a number of biochemical and physiological effects. In animal studies, it has been found to reduce cardiac hypertrophy and improve cardiac function in models of heart failure. It has also been shown to reduce blood pressure in hypertensive rats. In studies of asthma and COPD, 1-[3-(4-chlorophenoxy)propoxy]-3-methoxybenzene 118,551 has been found to reduce airway hyperresponsiveness and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[3-(4-chlorophenoxy)propoxy]-3-methoxybenzene 118,551 is its selectivity for the β2-adrenergic receptor, which makes it a useful tool for studying the effects of β2-adrenergic receptor activation. However, its selectivity can also be a limitation, as it may not accurately reflect the effects of non-selective β-blockers in vivo. Additionally, the synthesis of 1-[3-(4-chlorophenoxy)propoxy]-3-methoxybenzene 118,551 is complex and time-consuming, which can make it difficult to obtain in large quantities.
Orientations Futures
There are a number of potential future directions for research on 1-[3-(4-chlorophenoxy)propoxy]-3-methoxybenzene 118,551. One area of interest is its potential use in the treatment of heart failure and hypertension in humans. Additionally, further studies are needed to determine its potential use in the treatment of asthma and COPD. Finally, there is a need for the development of more efficient synthesis methods for 1-[3-(4-chlorophenoxy)propoxy]-3-methoxybenzene 118,551 to facilitate its use in future research.
Méthodes De Synthèse
1-[3-(4-chlorophenoxy)propoxy]-3-methoxybenzene 118,551 can be synthesized through a multi-step process involving the reaction of 3-methoxyphenol with 4-chlorophenylacetonitrile, followed by the reduction of the nitrile to the corresponding amine, and subsequent reaction with 3-chloropropyl chloride. The final product is obtained through a demethylation reaction using boron tribromide.
Propriétés
IUPAC Name |
1-chloro-4-[3-(3-methoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO3/c1-18-15-4-2-5-16(12-15)20-11-3-10-19-14-8-6-13(17)7-9-14/h2,4-9,12H,3,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOUVIPCBVOQMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCOC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Chlorophenoxy)propoxy]-3-methoxybenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl {[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B5122790.png)
![2-{[(5-chloro-2-methoxyphenyl)amino]carbonyl}terephthalic acid](/img/structure/B5122795.png)
![methyl 2-{[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B5122801.png)
![N-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B5122808.png)
![ethyl 2-(5-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5122813.png)
![6-ethyl-3,6-dimethyl-2-thioxo-1,2,3,5,6,8-hexahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5122822.png)


![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5122851.png)
![3-(4-cyclohexylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B5122861.png)

![N-{2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B5122868.png)
![N-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-N,2-dimethyl-1-propanamine](/img/structure/B5122874.png)
